Cas no 26081-03-8 ((R)-3-Aminoazepan-2-One Hydrochloride)

(R)-3-Aminoazepan-2-One Hydrochloride is a chiral cyclic amino acid derivative with a seven-membered azepane ring structure. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for designing peptidomimetics and bioactive compounds. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is useful in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its constrained ring geometry and functionalized amine group. Its rigid scaffold also supports structure-activity relationship (SAR) studies in drug discovery. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
(R)-3-Aminoazepan-2-One Hydrochloride structure
26081-03-8 structure
Product Name:(R)-3-Aminoazepan-2-One Hydrochloride
CAS No:26081-03-8
MF:C6H13ClN2O
MW:164.633220434189
MDL:MFCD11840204
CID:829778
PubChem ID:51358597
Update Time:2025-05-19

(R)-3-Aminoazepan-2-One Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Aminoazepan-2-one hydrochloride
    • 2H-Azepin-2-one, 3-aminohexahydro-, hydrochloride (1:1), (3R)-
    • NULL
    • (3S)-3-amino-2-perhydroazepinone hydrochloride
    • (3S)-3-aminocaprolactam hydrochloride
    • (S)-3-aminoazepan-2-one hydrochloride
    • ACT10385
    • AK-95591
    • BCP9000027
    • CTK9A5838
    • KSC005Q3R
    • S14-2537
    • SureCN3374187
    • (R)-3-amino-azepan-2-one hydrochloride
    • (R)-3-Aminoazepan-2-one HCl
    • 2H-Azepin-2-one, 3-aminohexahydro-, monohydrochloride, (3R)-
    • LWXJCGXAYXXXRU-NUBCRITNSA-N
    • 2227AB
    • NE62751
    • AX8228776
    • J1280
    • (R)-alpha-amino-epsilon-caprolactam hydrochloride
    • (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1)
    • (3R)-3-A
    • AC-29489
    • 26081-03-8
    • DS-18042
    • R-3-AMINOHEXAHYDRO-2H-AZEPIN-2-ONE HYDROCHLORIDE
    • SCHEMBL3374187
    • AKOS007930008
    • D-alpha-Amino-epsilon-caprolactam Hydrochloride
    • DTXSID20680045
    • (R)-3-Aminoazepan-2-oneHydrochloride
    • Y10023
    • (3R)-3-aminoazepan-2-one;hydrochloride
    • CS-0112895
    • BBA08103
    • MFCD11840204
    • DB-335475
    • (R)-3-Aminoazepan-2-One Hydrochloride
    • MDL: MFCD11840204
    • Inchi: 1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1
    • InChI Key: LWXJCGXAYXXXRU-NUBCRITNSA-N
    • SMILES: Cl.O=C1[C@@H](CCCCN1)N

Computed Properties

  • Exact Mass: 164.0716407g/mol
  • Monoisotopic Mass: 164.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 114
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1

(R)-3-Aminoazepan-2-One Hydrochloride Security Information

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(R)-3-Aminoazepan-2-One Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:26081-03-8)(R)-3-Aminoazepan-2-One Hydrochloride
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Quantity:25.0g/50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:53
Price ($):327.0/556.0/945.0/2080.0
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Additional information on (R)-3-Aminoazepan-2-One Hydrochloride

(R)-3-Aminoazepan-2-One Hydrochloride: A Comprehensive Overview

The compound with CAS No. 26081-03-8, commonly referred to as (R)-3-Aminoazepan-2-One Hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis methods, biological activity, and latest research findings associated with this compound.

(R)-3-Aminoazepan-2-One Hydrochloride is a bicyclic amino ketone derivative, characterized by its azepane ring system. The molecule consists of a seven-membered ring with a ketone group at the 2-position and an amino group at the 3-position. The stereochemistry of the compound is defined by the (R) configuration at the chiral center, which plays a crucial role in determining its pharmacological properties. The hydrochloride salt form ensures stability and solubility, making it suitable for various analytical and therapeutic applications.

Recent studies have highlighted the importance of (R)-3-Aminoazepan-2-One Hydrochloride in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, the compound has been utilized in the synthesis of peptide mimetics and enzyme inhibitors, showcasing its versatility in drug design. The azepane ring system provides a rigid framework that can be further modified to enhance binding affinity and selectivity towards specific biological targets.

The synthesis of (R)-3-Aminoazepan-2-One Hydrochloride involves a multi-step process that combines principles from stereochemistry and organic synthesis. Key steps include the formation of the azepane ring through intramolecular cyclization, followed by selective oxidation to introduce the ketone group. The stereochemical outcome is controlled through careful manipulation of reaction conditions, ensuring high enantiomeric excess. This compound serves as a valuable intermediate in the production of more complex molecules with therapeutic potential.

From a biological standpoint, (R)-3-Aminoazepan-2-One Hydrochloride has demonstrated intriguing activity in preclinical models. Studies have shown that it exhibits moderate inhibitory effects on certain proteases, making it a promising lead compound for anti-inflammatory and antiviral drug development. Additionally, its ability to modulate ion channels has been explored, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain.

Recent advancements in computational chemistry have further elucidated the molecular interactions of (R)-3-Aminoazepan-2-One Hydrochloride with biological targets. Molecular docking studies reveal that the amino group and ketone moiety play critical roles in binding to target proteins. These insights have guided iterative modifications to improve potency and reduce off-target effects, paving the way for more effective drug candidates.

In conclusion, (R)-3-Aminoazepan-2-One Hydrochloride (CAS No. 26081-03-8) stands as a notable example of how structural complexity can be harnessed to develop innovative therapeutic agents. Its unique chemical properties, coupled with ongoing research efforts, position it as a valuable asset in the ever-evolving landscape of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:26081-03-8)(R)-3-Aminoazepan-2-One Hydrochloride
A854936
Purity:99%/99%/99%/99%
Quantity:25.0g/50.0g/100.0g/250.0g
Price ($):327.0/556.0/945.0/2080.0
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